7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
“7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid” is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of the benzo[d]imidazole class exhibit promising antitumor properties. Specifically, studies have synthesized and evaluated the chemistry of compounds with modifications on the benzo[d]imidazole scaffold, demonstrating curative activity against leukemia. These compounds may act as prodrug modifications, opening new avenues in cancer therapy (Stevens et al., 1984).
Anti-inflammatory, Antioxidant, and Antimicrobial Activities
Novel benzo[d]imidazolyl tetrahydropyridine carboxylates have been synthesized and evaluated for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. These compounds, generated through a one-pot multi-component reaction, showed appreciable activity against standard drugs, highlighting their potential in developing new therapeutic agents (Anisetti & Reddy, 2017).
Angiotensin II Receptor Antagonism
Benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds displayed high affinity for the AT1 receptor and significant inhibition of AII-induced pressor response, suggesting their use as nonpeptide AII receptor antagonists for treating hypertension (Kohara et al., 1996).
Synthesis of Antiallergic Compounds
Studies have focused on synthesizing antiallergic compounds from the benzimidazole class, demonstrating significant antiallergic activity in preclinical models. These compounds, particularly those with specific substitutions, were found to be more potent than standard treatments, indicating their potential in antiallergic therapy (Nohara et al., 1985).
Catalysis and Organic Synthesis
Research into the synthesis of tetrasubstituted imidazoles has been catalyzed by novel ionic liquids, showcasing the efficiency of these catalysts in promoting one-pot multi-component condensation reactions. This highlights the role of such catalysts in facilitating complex organic synthesis processes (Zolfigol et al., 2013).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
For instance, they can act as nucleophiles, participating in reactions with electrophiles . This interaction can lead to changes in the target molecule, potentially altering its function .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of imidazole derivatives .
properties
IUPAC Name |
7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFOELDGFDCQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
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